JDQ443 is a novel covalent inhibitor specifically targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound exhibits a unique binding mode that allows for selective and potent antitumor activity against KRAS G12C mutated cell lines and patient-derived xenograft models. The discovery of JDQ443 involved extensive optimization of initial weak hits, leading to a compound that not only binds irreversibly to the mutant KRAS protein but also shows synergistic effects when combined with other targeted therapies, such as inhibitors of SHP2, MEK, or CDK4/6 .
JDQ443 was developed through a systematic structure-activity relationship (SAR) exploration aimed at enhancing specificity and reducing promiscuous reactivity. It belongs to a class of small molecule inhibitors designed to target the mutated form of the KRAS protein, specifically KRAS G12C. The compound has progressed into clinical development, demonstrating promising results in early-phase trials for patients with KRAS G12C mutations .
The synthesis of JDQ443 involves several key steps:
JDQ443 is characterized by its unique molecular structure that allows for selective binding to the KRAS G12C mutant. Key features include:
JDQ443 undergoes specific chemical reactions primarily involving its interaction with cysteine residues in proteins:
The mechanism by which JDQ443 exerts its antitumor effects involves:
JDQ443 exhibits several notable physical and chemical properties:
JDQ443 is primarily researched for its application in cancer therapy:
KRAS mutations drive ~27% of lung adenocarcinomas, with G12C substitutions (glycine-to-cysteine at codon 12) representing 39% of all KRAS mutations in non-small cell lung cancer (NSCLC) [1] [2]. Biochemically, the G12C variant impairs GTP hydrolysis, trapping KRAS in an active GTP-bound state that constitutively activates downstream effectors (e.g., RAF-MEK-ERK, PI3K-AKT). This sustains proliferation and survival signals independent of upstream regulation [2] [4]. The G12C mutation’s location adjacent to the switch-II pocket (S-IIP) creates a unique cysteine residue exploitable by covalent inhibitors—a vulnerability absent in wild-type KRAS or other mutants [4] [6].
For decades, KRAS was deemed "undruggable" due to:
First-generation inhibitors (sotorasib, adagrasib) validated covalent KRASG12C targeting clinically. However, limitations like acquired resistance and modest single-agent efficacy necessitated structurally differentiated molecules. JDQ443 (opnurasib) emerged as a novel inhibitor with a unique binding mode and enhanced selectivity. Its tetrahydropyridopyrazol-based core enables distinct interactions with the S-IIP, differentiating it from quinazoline-based predecessors [6] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5